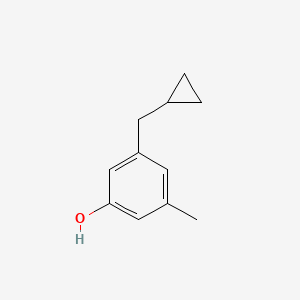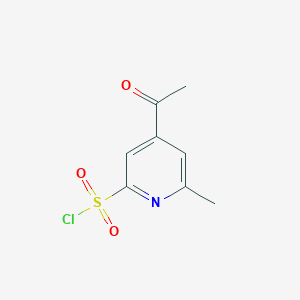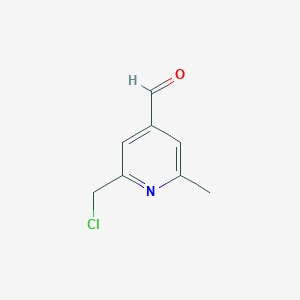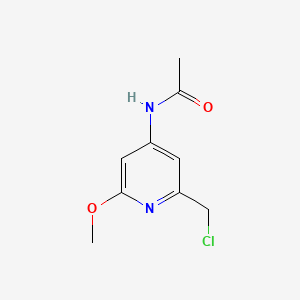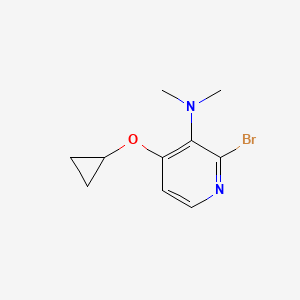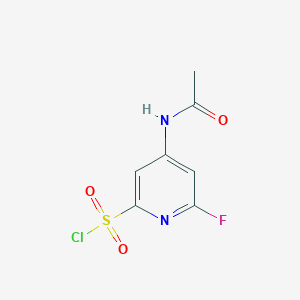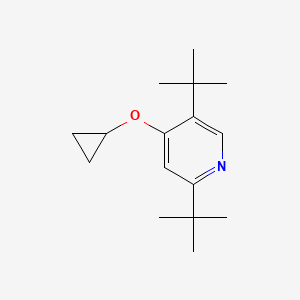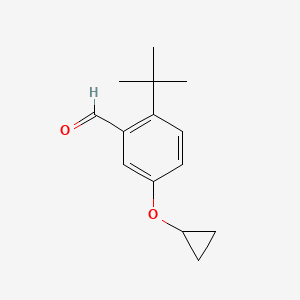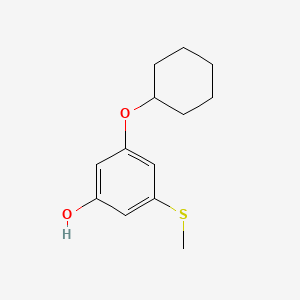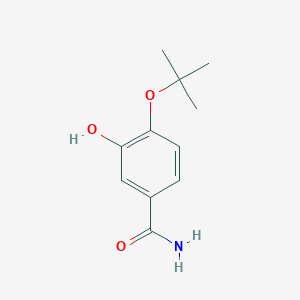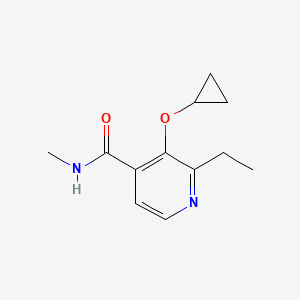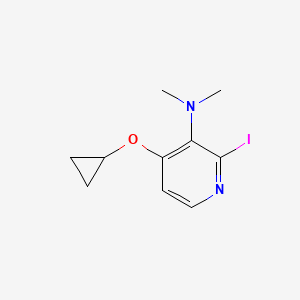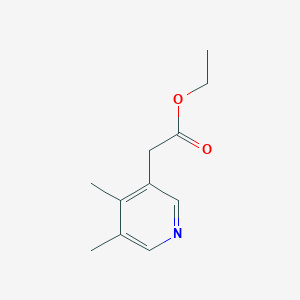
Ethyl (4,5-dimethylpyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4,5-dimethylpyridin-3-YL)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and an ethyl acetate group at position 3. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 4,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4,5-dimethylpyridine-3-carboxylic acid+ethanolH2SO4ethyl (4,5-dimethylpyridin-3-YL)acetate+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is typically purified using large-scale distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4,5-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4,5-dimethylpyridine-3-carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4,5-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 4,5-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl (4,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma. Also used as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (4,5-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 4,5-dimethylpyridine-3-carboxylic acid, which can then interact with molecular targets. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
Ethyl (4,5-dimethylpyridin-3-YL)acetate can be compared to other esters and pyridine derivatives:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different chemical properties.
4,5-Dimethylpyridine-3-carboxylic acid: The parent carboxylic acid, which lacks the ester functionality but can be used to synthesize various derivatives.
The uniqueness of this compound lies in its combination of the ester and pyridine functionalities, providing a versatile platform for chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-(4,5-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-7-12-6-8(2)9(10)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
KFNHCLPJSAJBME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=CN=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


